6-Bromo-2-chloro-3-fluoropyridine CAS 1211591-93-3
6-Bromo-2-chloro-3-fluoropyridine CAS 1211591-93-3
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3): A Versatile Building Block for Modern Synthesis
Executive Summary
6-Bromo-2-chloro-3-fluoropyridine is a tri-halogenated heterocyclic compound that has emerged as a strategically important building block in modern organic synthesis.[1] Its value is derived from the unique and differential reactivity of its three halogen substituents, which allows for programmed, regioselective functionalization. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, the principles governing its reactivity, validated protocols for key synthetic transformations, and its applications in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2]
Core Chemical and Physical Properties
6-Bromo-2-chloro-3-fluoropyridine is a solid at room temperature, typically supplied with a purity of 95-98%.[3][4][5] Its stability and defined structure make it a reliable intermediate for multi-step synthetic campaigns. Proper storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to ensure its long-term integrity.[3][4]
Figure 1. Chemical Structure of 6-Bromo-2-chloro-3-fluoropyridine.
| Property | Value | Source(s) |
| CAS Number | 1211591-93-3 | [4][6] |
| Molecular Formula | C₅H₂BrClFN | [5][6] |
| Molecular Weight | 210.43 g/mol | [5][6] |
| IUPAC Name | 6-bromo-2-chloro-3-fluoropyridine | [6] |
| Canonical SMILES | C1=CC(=NC(=C1F)Cl)Br | [6] |
| InChI Key | KPQMWTHSSFZPMJ-UHFFFAOYSA-N | [6] |
| Physical Form | Solid | [3][4] |
| Purity | ≥95% to 98% | [4][5] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [4] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Topological Polar Surface Area | 12.89 Ų | [5] |
| logP | 2.6366 | [5] |
The Principle of Differential Reactivity: A Chemist's Guide to Selectivity
The synthetic utility of 6-Bromo-2-chloro-3-fluoropyridine is rooted in the distinct reactivity of its three carbon-halogen bonds. This predictable hierarchy allows for selective functionalization, where one position can be modified while the others remain intact for subsequent transformations.
-
C6-Br Bond (Most Labile in Cross-Coupling): The Carbon-Bromine bond has a lower bond dissociation energy compared to C-Cl and C-F bonds.[7] This makes it the preferred site for oxidative addition to low-valent transition metal catalysts, such as Palladium(0). Consequently, it is the primary reactive handle for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[7][8]
-
C2-Cl Bond (Activated for SNAr): The chlorine atom is at the 2-position (α) of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom significantly polarizes this C-Cl bond, making the carbon atom highly electrophilic.[8][9] This electronic activation renders the C2 position susceptible to attack by potent nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8]
-
C3-F Bond (Most Inert): The Carbon-Fluorine bond is the strongest of the three, making it largely unreactive under typical cross-coupling and SNAr conditions.[10] Its presence is often desired in the final molecule, as fluorine substitution can confer beneficial biological properties, such as enhanced metabolic stability and binding affinity.[1]
Figure 2. Reactivity workflow based on reaction type.
Key Synthetic Transformations & Protocols
The following protocols are generalized methodologies based on established procedures for similarly substituted pyridines and serve as a robust starting point for experimental design.[7][8]
Regioselective C-C Bond Formation: The Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond, selectively at the C6-position, by coupling with an organoboron reagent. The choice of a palladium catalyst and a suitable ligand is critical for achieving high efficiency.[11]
Protocol Causality:
-
Catalyst/Ligand: A Pd(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[7]
-
Base: A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[7]
Step-by-Step Protocol:
-
To a dry Schlenk flask, add 6-Bromo-2-chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90°C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-chloro-3-fluoropyridine product.
Figure 3. Experimental workflow for Suzuki-Miyaura coupling.
Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position.[12][13]
Protocol Causality:
-
Catalyst/Ligand: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12][14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic species.
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add 6-Bromo-2-chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry reaction vial.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like XPhos (0.08 mmol, 8 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction vial containing the substrate, amine, and base.
-
Seal the vial and heat to 100-110°C.
-
Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude material via column chromatography to afford the desired 6-amino-2-chloro-3-fluoropyridine derivative.
Sequential Functionalization in Complex Synthesis
The true power of 6-Bromo-2-chloro-3-fluoropyridine lies in its capacity for sequential, selective reactions. A synthetic route can be designed to first functionalize the C6-position via cross-coupling, followed by a second modification at the C2-position via SNAr, leaving the C-F bond untouched. This enables the efficient construction of highly decorated pyridine scaffolds, which are common motifs in pharmaceuticals and agrochemicals.[1][15]
Figure 4. Conceptual workflow for sequential functionalization.
Safety, Handling, and Storage
6-Bromo-2-chloro-3-fluoropyridine is an irritant and should be handled with appropriate personal protective equipment (PPE). All manipulations should be performed in a well-ventilated fume hood.[4][16]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][17] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4] |
| Handling | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. | [16][17] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Keep under an inert atmosphere. Store locked up. Recommended temperature: 2-8°C. | [4][17] |
References
- 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermedi
- CAS 1211591-93-3 6-Bromo-2-chloro-3-fluoropyridine. Alfa Chemistry.
- 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine. Fluoromart.
- 6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3. Sigma-Aldrich.
- 1211591-93-3 | 6-Bromo-2-chloro-3-fluoropyridine. ChemScene.
- SAFETY D
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- Buchwald–Hartwig amin
- 6-Bromo-3-chloro-2-fluoropyridine. MySkinRecipes.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
- 3-Bromo-6-chloro-2-fluoropyridine: A Key Intermediate for Pharmaceutical Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- 5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
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